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Compound of Interest

Compound Name: Stemoninine

Cat. No.: B1255639 Get Quote

An in-depth exploration of the chemical structure, spectroscopic properties, and biological

activities of Stemoninine, a prominent member of the Stemona alkaloids.

Stemoninine, a complex polycyclic alkaloid isolated from the roots of various Stemona

species, has garnered significant interest within the scientific community for its unique

structural framework and notable biological activities. This technical guide provides a

comprehensive overview of the chemical structure of Stemoninine, including its

stereochemistry, and presents available data on its spectroscopic characterization and

antitussive properties, tailored for researchers, scientists, and drug development professionals.

Core Chemical Structure and Stereochemistry
Stemoninine possesses a complex tetracyclic core, characterized by a fused perhydro-aza-

azulene and a spiro-butyrolactone moiety. Its systematic IUPAC name is

(1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-

azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one.[1] The molecule is distinguished by a high

degree of stereochemical complexity, featuring multiple chiral centers that define its three-

dimensional architecture.
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Property Value

Molecular Formula C₂₂H₃₁NO₅[1]

Molecular Weight 389.48 g/mol

IUPAC Name

(1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-

[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-

10-azatricyclo[8.3.0.02,6]tridecane-4,5'-

furan]-2'-one[1]

CAS Number 6879-01-2

Natural Sources
Stemona japonica, Stemona tuberosa, Stemona

sessilifolia[1]

The intricate arrangement of its stereocenters is crucial for its biological activity and presents a

formidable challenge for total synthesis.

Below is a 2D representation of the chemical structure of Stemoninine.

Click to download full resolution via product page

Caption: 2D Chemical Structure of Stemoninine.

Spectroscopic Characterization
The structural elucidation of Stemoninine has been accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. While comprehensive tabulated data from

the original structure elucidation is not readily available in public databases, the key

spectroscopic features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity and stereochemistry

of the Stemoninine molecule. The proton NMR spectrum exhibits a complex pattern of signals

in both the aliphatic and olefinic regions, corresponding to the numerous protons in distinct

chemical environments. 2D NMR techniques, such as COSY, HSQC, and HMBC, have been

crucial in assembling the molecular framework by establishing proton-proton and proton-carbon

correlations.

Expected ¹H NMR Spectral Features:

Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-4.0 ppm)

corresponding to the protons of the tetracyclic core and the ethyl and methyl substituents.

Olefinic Protons: Signals in the downfield region characteristic of the protons on the

unsaturated butyrolactone ring.

Methine Protons: Several distinct methine signals corresponding to the numerous chiral

centers.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to

the two lactone carbonyl groups.

Olefinic Carbons: Signals for the sp² hybridized carbons of the unsaturated butyrolactone

ring.

Aliphatic Carbons: A multitude of signals in the upfield region representing the sp³ hybridized

carbons of the core structure and substituents.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Stemoninine, further confirming its molecular formula. The fragmentation pattern can offer

insights into the connectivity of the molecule.
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Ion m/z (Expected)

[M+H]⁺ 390.2275

[M+Na]⁺ 412.2094

The fragmentation of Stemoninine under mass spectrometric conditions would likely involve

characteristic losses of the side chains and cleavages within the intricate ring system.

Infrared (IR) Spectroscopy
The IR spectrum of Stemoninine is expected to show characteristic absorption bands

corresponding to its functional groups.

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Lactone) ~1750-1780

C=C (Alkene) ~1650

C-O (Ether/Lactone) ~1000-1300

C-H (sp³, sp²) ~2850-3100

Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and total synthesis of

Stemoninine are not consistently reported in a standardized format. However, a general

overview of the methodologies employed is presented below.

Isolation from Natural Sources
Stemoninine is typically isolated from the roots of Stemona species. A general workflow for its

extraction and purification is as follows:
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Caption: General workflow for the isolation of Stemoninine.

A patented method describes the use of supercritical CO₂ extraction for obtaining Stemoninine
from the tuber of Stemona. This process involves pulverizing the crude drug, alkalizing it, and

then performing the extraction under specific temperature and pressure conditions, followed by

alcohol precipitation and recrystallization.

Total Synthesis
The total synthesis of Stemoninine is a complex undertaking that has been approached by

several research groups. Key strategies often involve the stereoselective construction of the

intricate polycyclic core. Some of the notable reactions employed in these syntheses include:
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Staudinger-aza-Wittig reaction: For the formation of the perhydroazepine ring system.

Iodine-induced tandem cyclization: To construct the pyrrolidino-butyrolactone framework.

Diels-Alder reaction: To build key carbocyclic rings.

These synthetic routes provide valuable platforms for the generation of Stemoninine analogs

for structure-activity relationship studies.

Biological Activity and Signaling Pathways
Stemoninine is primarily recognized for its potent antitussive (cough-suppressing) properties.

Antitussive Activity
Studies have demonstrated that Stemoninine exhibits significant antitussive effects. In a key

preclinical study, Stemoninine showed strong antitussive activity in a citric acid-induced cough

model in guinea pigs. This effect is a hallmark of the Stemona alkaloids and has led to their

traditional use in treating respiratory ailments.

Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the antitussive action of Stemoninine is not yet

fully elucidated. However, the activity of many centrally acting antitussives is known to involve

the modulation of neuronal signaling within the brainstem's cough center. It is hypothesized that

Stemoninine may interact with specific receptors or ion channels in this region to suppress the

cough reflex.
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Caption: Hypothesized central mechanism of Stemoninine's antitussive action.

Further research is required to identify the specific molecular targets of Stemoninine and the

downstream signaling cascades it modulates to exert its therapeutic effect. Understanding

these pathways will be critical for the development of novel and more effective antitussive

drugs.

Conclusion
Stemoninine stands as a testament to the structural diversity and therapeutic potential of

natural products. Its complex chemical architecture, while posing a significant synthetic
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challenge, offers a unique scaffold for the design of new therapeutic agents. The confirmed

antitussive activity of Stemoninine warrants further investigation into its mechanism of action,

which could unveil novel targets for the treatment of cough and other respiratory conditions.

This technical guide provides a foundational understanding of the chemical and biological

properties of Stemoninine, serving as a valuable resource for scientists engaged in natural

product chemistry, medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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